molecular formula C12H19NO2Si B11874033 Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- CAS No. 10437-02-2

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)-

Cat. No.: B11874033
CAS No.: 10437-02-2
M. Wt: 237.37 g/mol
InChI Key: VAHDENPDHKBZSR-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is a chemical compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a trimethylsilyl group attached to the nitrogen atom of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- typically involves the reaction of 4-methoxyaniline with trimethylsilyl chloride in the presence of a base, followed by acetylation. The reaction conditions may include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Base: Common bases include triethylamine or pyridine.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or organometallic compounds.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methoxyphenyl)-: Lacks the trimethylsilyl group.

    Acetamide, N-(trimethylsilyl)-: Lacks the methoxyphenyl group.

    Benzamide derivatives: Similar structure but with different substituents.

Uniqueness

Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)- is unique due to the presence of both the methoxyphenyl and trimethylsilyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

10437-02-2

Molecular Formula

C12H19NO2Si

Molecular Weight

237.37 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-trimethylsilylacetamide

InChI

InChI=1S/C12H19NO2Si/c1-10(14)13(16(3,4)5)11-6-8-12(15-2)9-7-11/h6-9H,1-5H3

InChI Key

VAHDENPDHKBZSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)[Si](C)(C)C

Origin of Product

United States

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